molecular formula C5H9NO4 B570428 D-Glutamic Acid-d5

D-Glutamic Acid-d5

Cat. No.: B570428
M. Wt: 152.16 g/mol
InChI Key: WHUUTDBJXJRKMK-XSDLJHQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glutamic Acid-d5 is a deuterium-labeled form of D-Glutamic Acid, an enantiomer of L-Glutamic Acid. It is widely used in pharmaceuticals and food industries. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it serves as an internal standard for the quantification of D-Glutamic Acid .

Mechanism of Action

Target of Action

D-Glutamic Acid-d5, a deuterium-labeled form of D-Glutamic Acid, primarily targets bacterial peptidoglycan . It is an amino acid and a key component of bacterial peptidoglycan, which is crucial for bacterial cell wall structure and function .

Mode of Action

This compound interacts with its target by being linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD . This forms UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . This interaction results in the formation of peptidoglycan, which is essential for maintaining the structural integrity of bacterial cell walls .

Biochemical Pathways

This compound is involved in the biosynthesis of bacterial peptidoglycan . It is also a component of poly-γ-glutamic acid, a polymer produced by Bacillus . The biochemical pathways affected by this compound are therefore crucial for bacterial growth and survival .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of bacterial peptidoglycan . This contributes to the structural integrity of bacterial cell walls, which is essential for bacterial survival . Therefore, this compound plays a crucial role in bacterial growth and survival.

Biochemical Analysis

Biochemical Properties

D-Glutamic Acid-d5 interacts with several enzymes, proteins, and other biomolecules. It is a component of bacterial peptidoglycan and is linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD to form UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . It is also a component of poly-γ-glutamic acid, a polymer produced by Bacillus .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) . It also shows a direct activating effect on the release of dopamine from dopaminergic terminals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to α-ketoglutarate, a key component of the tricarboxylic acid (TCA) cycle and a precursor for the biosynthesis of nucleic acids and certain amino acids .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is used as an internal standard for the quantification of D-glutamic acid by GC- or LC-MS

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a key role in many metabolic pathways that control growth, reproduction, maintenance, and immunity . It is converted to α-ketoglutarate, a key component of the TCA cycle and a precursor for the biosynthesis of nucleic acids and certain amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glutamic Acid-d5 is synthesized by incorporating deuterium into D-Glutamic Acid. The process typically involves the use of deuterated reagents and solvents. One common method is the esterification of L-Glutamic Acid, followed by racemization, splitting, hydrolysis, and ion exchange to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated water and other deuterated chemicals. The process is optimized to ensure high yield and purity, often exceeding 99% deuterated forms .

Chemical Reactions Analysis

Types of Reactions: D-Glutamic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Glutamic Acid-d5 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: D-Glutamic Acid-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. Its role in bacterial peptidoglycan synthesis also sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-XSDLJHQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glutamic Acid-d5
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D-Glutamic Acid-d5
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D-Glutamic Acid-d5
Reactant of Route 5
D-Glutamic Acid-d5
Reactant of Route 6
D-Glutamic Acid-d5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.